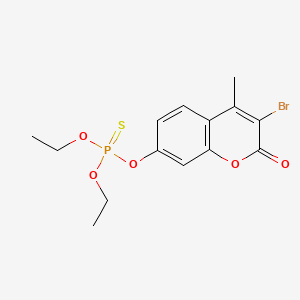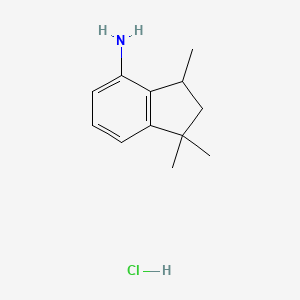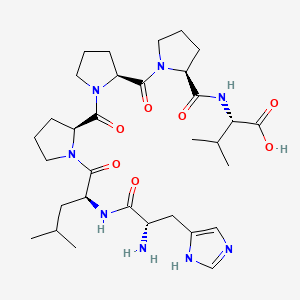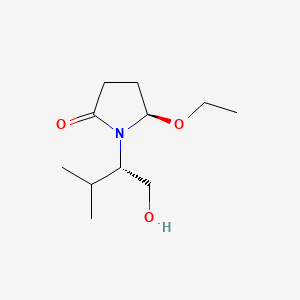
CID 45079136
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 45079136: is a unique organic compound characterized by its bicyclic structure. This compound is known for its interesting chemical properties and potential applications in various fields of scientific research. The structure consists of a seven-membered ring fused with a three-membered ring, making it a subject of interest for chemists studying ring strain and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 45079136 typically involves the following steps:
Starting Materials: The synthesis begins with cycloheptatriene, which undergoes a series of reactions to form the desired bicyclic structure.
Reaction Conditions: The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the bicyclic structure.
Catalysts: Catalysts such as palladium or nickel complexes may be used to enhance the reaction efficiency and yield.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic processes and reaction optimization have made it possible to produce this compound on a larger scale for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
CID 45079136 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical applications.
Wissenschaftliche Forschungsanwendungen
CID 45079136 has several scientific research applications:
Chemistry: Used as a model compound to study ring strain and reactivity in bicyclic systems.
Medicine: Investigated for its potential use in drug design and synthesis.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of CID 45079136 involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing different pathways and molecular targets. For example, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptatriene: A precursor in the synthesis of CID 45079136.
Benzocyclopropene: Another bicyclic compound with similar reactivity.
Cyclopropabenzene: Shares structural similarities and reactivity patterns.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a ketene functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
119463-23-9 |
|---|---|
Molekularformel |
C9H4O |
Molekulargewicht |
128.13 |
IUPAC-Name |
2-(7-bicyclo[4.1.0]hepta-1,3,5-trienylidene)ethenone |
InChI |
InChI=1S/C9H4O/c10-6-5-9-7-3-1-2-4-8(7)9/h1-4H |
InChI-Schlüssel |
SHNYQJPIWOFDLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C2=C=C=O |
Synonyme |
Ethenone, bicyclo[4.1.0]hepta-1,3,5-trien-7-ylidene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3aR,6aS)-3,3a,4,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B571131.png)



![4-[(2S)-butan-2-yl]-3-methylpyridine](/img/structure/B571136.png)





